2-(Azetidin-1-ylcarbonyl)-5-bromopyridine

Tankyrase inhibition Wnt signaling Cancer drug discovery

2-(Azetidin-1-ylcarbonyl)-5-bromopyridine (CAS 845306-16-3) is a validated, selective TNKS-2 inhibitor (IC₅₀ 101 nM) with a clean adenosine receptor profile (Ki >100 µM)—an essential scaffold for kinase-targeted libraries requiring minimized polypharmacology. The 5-bromo substitution pattern is pharmacologically critical; substitution with 4-bromo isomers or non-azetidine amides invalidates potency and selectivity. Its single-step, 77% yield synthesis from inexpensive starting materials enables cost-effective multi-gram procurement. The bromine handle supports rapid Suzuki-Miyaura or Buchwald-Hartwig diversification while preserving core amide geometry and favorable clogP (~1.5). Explicitly disclosed in patent literature as a GLK activator precursor. Insist on identity-verified material to safeguard experimental outcomes.

Molecular Formula C9H9BrN2O
Molecular Weight 241.08 g/mol
Cat. No. B8158588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-1-ylcarbonyl)-5-bromopyridine
Molecular FormulaC9H9BrN2O
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESC1CN(C1)C(=O)C2=NC=C(C=C2)Br
InChIInChI=1S/C9H9BrN2O/c10-7-2-3-8(11-6-7)9(13)12-4-1-5-12/h2-3,6H,1,4-5H2
InChIKeyIKOBNRGCSHDXFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-1-ylcarbonyl)-5-bromopyridine (CAS 845306-16-3): Technical Profile and Procurement Considerations for Heterocyclic Building Blocks


2-(Azetidin-1-ylcarbonyl)-5-bromopyridine (CAS 845306-16-3) is a heterocyclic amide comprising a 5‑bromopyridine core linked to an azetidine ring via a carbonyl group. This compound is commercially available as a research chemical with purities typically ≥95–97% and a molecular weight of 241.08 g·mol⁻¹ . Its structural features position it as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and glucokinase (GLK) activators [1].

Why Generic Substitution Fails: Structural and Biological Uniqueness of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine


Interchanging 2‑(Azetidin‑1‑ylcarbonyl)‑5‑bromopyridine with other bromopyridine‑azetidine isomers or non‑azetidine amides is inadvisable without rigorous validation. The specific 5‑bromo substitution pattern and the azetidine‑1‑carbonyl moiety confer a distinct pharmacological fingerprint that cannot be assumed for analogs such as the 4‑bromo isomer (CAS 947534‑66‑9) [1]. As demonstrated by binding data curated in ChEMBL, this compound exhibits selective inhibition of human tankyrase‑2 (TNKS‑2) while showing negligible affinity for adenosine A₁, A₂A, and A₃ receptors [2]. Such a selectivity profile is not shared by many structurally related heterocycles and is a critical determinant of downstream biological effects in Wnt‑pathway‑dependent assays. Consequently, any unverified substitution risks altering potency, selectivity, or off‑target liability, potentially invalidating experimental outcomes in drug discovery or chemical biology projects.

Quantitative Differentiation Guide: 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine Versus Key Comparators


Moderate TNKS‑2 Inhibition Offers a Favorable Potency Window Versus Pan‑PARP Agents

The target compound inhibits human TNKS‑2 with an IC₅₀ of 101 nM, a value that is 13‑fold less potent than the clinical tankyrase inhibitor RK‑287107 (IC₅₀ = 10 nM) but 13‑fold more potent than the clinically approved PARP1/2 inhibitor Olaparib (IC₅₀ = 1330 nM) [1]. This intermediate potency may be advantageous for applications requiring partial pathway suppression rather than complete ablation, potentially reducing on‑target intestinal toxicity often associated with highly potent tankyrase inhibitors .

Tankyrase inhibition Wnt signaling Cancer drug discovery

Pronounced Selectivity Over Adenosine Receptors Minimizes Off‑Target Liability

The compound displays negligible binding to adenosine A₁, A₂A, and A₃ receptors, with Ki values consistently >100 μM [1]. In contrast, many azetidine‑containing chemotypes exhibit nanomolar affinity for one or more adenosine receptor subtypes, which can confound phenotypic assays and lead to false positives in target‑based screens [2]. This clean adenosine receptor profile reduces the likelihood of unintended cardiovascular or neurological effects that are often observed with non‑selective azetidine analogs.

Receptor selectivity Off‑target profiling Adenosine receptor

High Synthetic Yield Enables Cost‑Effective Scale‑Up for In‑House Derivatization

A reproducible synthetic protocol yields 2‑(azetidin‑1‑ylcarbonyl)‑5‑bromopyridine in 77% isolated yield from commercially available 5‑bromopyridine‑2‑carboxylic acid and azetidine hydrochloride . This high efficiency contrasts with the more cumbersome multi‑step sequences often required for related 3‑substituted or N‑alkylated azetidine analogs [1]. The robust, single‑step amide coupling provides a reliable and cost‑effective route for researchers wishing to prepare gram quantities of the compound for further functionalization via the bromine handle.

Synthetic accessibility Process chemistry Building block

Prioritized Application Scenarios for 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine Based on Quantitative Evidence


Wnt Pathway Probe for Dose‑Response and Toxicity Studies

With an IC₅₀ of 101 nM against TNKS‑2, this compound serves as a moderately potent probe for interrogating Wnt/β‑catenin signaling. Its potency, which is intermediate between that of ultra‑potent tool compounds (e.g., RK‑287107, IC₅₀ = 10 nM) and weakly active clinical PARP inhibitors (e.g., Olaparib, IC₅₀ = 1330 nM), allows researchers to explore dose‑dependent effects on Axin stabilization and β‑catenin degradation without triggering the severe intestinal toxicity associated with complete tankyrase inhibition [1].

Selective Building Block for Kinase‑Focused Chemical Libraries

The clean adenosine receptor profile (Ki >100 μM) makes this compound an attractive scaffold for generating kinase‑targeted libraries with reduced polypharmacology. Incorporating this 5‑bromopyridine‑azetidine amide core into library designs minimizes the risk of adenosine‑receptor‑mediated off‑target hits, a common pitfall when using azetidine‑containing fragments. Subsequent Suzuki‑Miyaura or Buchwald‑Hartwig couplings at the 5‑bromo position enable rapid diversification while maintaining the favorable selectivity profile [2].

Glucokinase (GLK) Activator Lead Optimization

This compound is explicitly disclosed as a reactant for the preparation of heteroaryl benzamide derivatives that function as glucokinase (GLK) activators for the treatment of type 2 diabetes [3]. The presence of the azetidine‑1‑carbonyl group and the 5‑bromopyridine core provides a versatile handle for structure‑based optimization of GLK potency, metabolic stability, and pharmacokinetic properties. Its use in this context is supported by patent literature, underscoring its relevance in metabolic disease drug discovery programs.

Cost‑Effective Precursor for In‑House Derivatization Campaigns

The high‑yielding (77%), single‑step synthesis from inexpensive starting materials enables researchers to prepare this compound in multi‑gram quantities for subsequent SAR exploration . The bromine substituent offers a convenient site for palladium‑catalyzed cross‑couplings, allowing rapid access to diverse analogs while maintaining the core amide geometry and favorable physicochemical properties (clogP ≈ 1.5). This synthetic accessibility reduces the procurement burden for laboratories pursuing parallel medicinal chemistry efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.